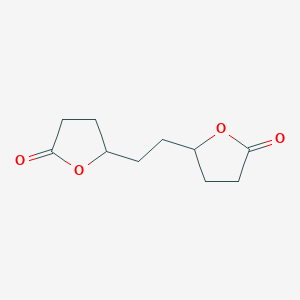
5,5'-(Ethane-1,2-diyl)di(oxolan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is a chemical compound that belongs to the class of cyclic carbonates It is characterized by the presence of two oxolan-2-one rings connected by an ethane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) typically involves the reaction of ethylene glycol with carbonyl compounds in the presence of a catalyst. One common method is the acetalization of aldehydes or ketones with ethylene glycol, using a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: RLi or RMgX in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) involves its ability to form stable complexes with various metal ions and organic molecules. The ethane-1,2-diyl linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. This flexibility is crucial for its role in coordination chemistry and the formation of supramolecular assemblies .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with a similar cyclic structure but without the ethane-1,2-diyl linker.
1,3-Dioxane: Another cyclic compound with a six-membered ring structure, differing in ring size and stability.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is unique due to its dual oxolan-2-one rings connected by an ethane-1,2-diyl linker. This structure imparts flexibility and allows for the formation of diverse coordination polymers and supramolecular assemblies. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
58936-17-7 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5-[2-(5-oxooxolan-2-yl)ethyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O4/c11-9-5-3-7(13-9)1-2-8-4-6-10(12)14-8/h7-8H,1-6H2 |
Clave InChI |
WXTRDPUBGCPUCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1CCC2CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


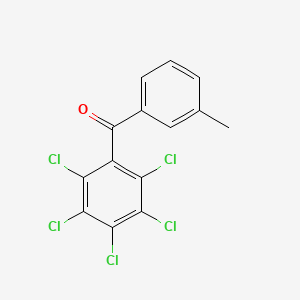

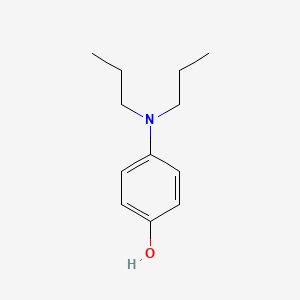
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
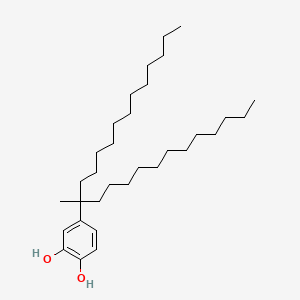
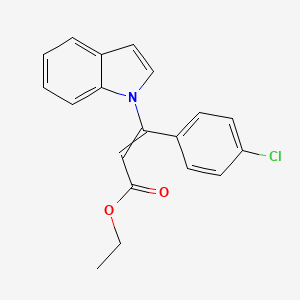
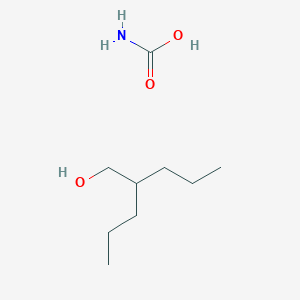


![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
